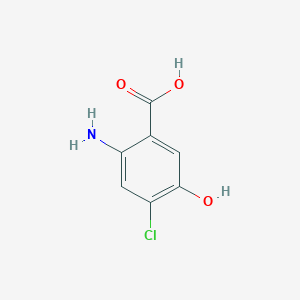

2-Amino-4-chloro-5-hydroxybenzoic acid

説明

2-Amino-4-chloro-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group . It is used as an intermediate in the synthesis of Albaconazole, an antifungal agent, and as a neuroprotectant .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloro-5-hydroxybenzoic acid has been studied using X-ray diffraction (XRD) and density functional theory (DFT) at the 6311++G (d,p) level of theory . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-chloro-5-hydroxybenzoic acid include a predicted boiling point of 418.3±45.0 °C, a predicted density of 1.636±0.06 g/cm3, and a predicted pKa of 1.85±0.10 . It is soluble in Ethyl Acetate, DCM, and Methanol .科学的研究の応用

Photodecomposition and Environmental Studies

Research indicates that chlorobenzoic acids, which share structural similarities with 2-amino-4-chloro-5-hydroxybenzoic acid, undergo photodecomposition under ultraviolet irradiation. This transformation results in the substitution of chlorine by hydroxyl and hydrogen, yielding various hydroxybenzoic acids and benzoic acid itself. This process plays a crucial role in environmental chemistry, highlighting the potential of 2-amino-4-chloro-5-hydroxybenzoic acid in environmental degradation studies and its behavior under sunlight or UV light exposure (Crosby & Leitis, 1969).

Antibiotic Biosynthesis

The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a compound closely related to 2-amino-4-chloro-5-hydroxybenzoic acid, is essential for the study of antibiotic biosynthesis. These compounds are prerequisites for understanding the biosynthesis and synthesis of several important classes of antibiotics, demonstrating the significance of chlorinated hydroxybenzoic acids in pharmaceutical research (Becker, 1984).

Enzymatic Pathway Insights

Studies involving Bordetella sp. strain 10d reveal the enzymatic pathway of 4-amino-3-hydroxybenzoic acid, involving 2-amino-5-carboxymuconic 6-semialdehyde, an unstable intermediate. This research provides insights into the enzymatic deamination of chemically unstable intermediates, offering a glimpse into the metabolic pathways involving compounds similar to 2-amino-4-chloro-5-hydroxybenzoic acid (Orii et al., 2004).

Chemical Synthesis and Material Science

The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, facilitated by a rhodium/copper catalyst system, leads to the production of isocoumarin derivatives. This synthesis method not only showcases the chemical versatility of compounds like 2-amino-4-chloro-5-hydroxybenzoic acid but also its potential applications in material science and solid-state fluorescence (Shimizu et al., 2009).

Biotechnological Applications

The biosynthesis of hydroxybenzoic acid-amine conjugates in engineered Escherichia coli demonstrates the biotechnological potential of hydroxybenzoic acids. By introducing specific genes, researchers were able to synthesize bioactive conjugates like 4-hydroxybenzoyl tyramine and N-2-hydroxybenzoyl tryptamine, underscoring the utility of 2-amino-4-chloro-5-hydroxybenzoic acid derivatives in producing bioactive compounds with potential therapeutic applications (Kim et al., 2019).

特性

IUPAC Name |

2-amino-4-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTKURCKGUGIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-5-hydroxybenzoic acid | |

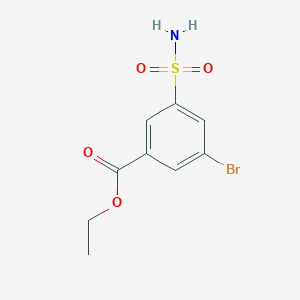

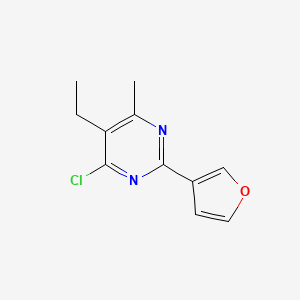

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

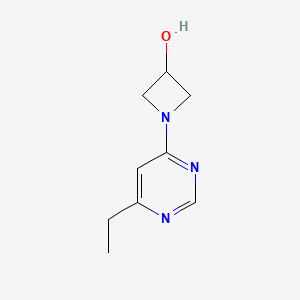

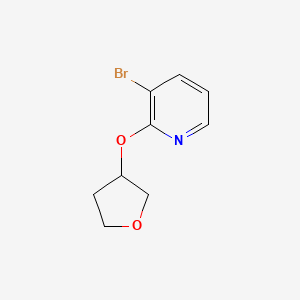

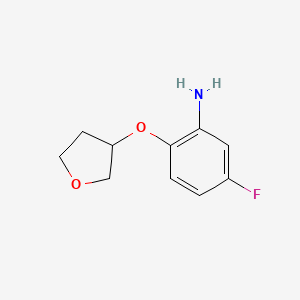

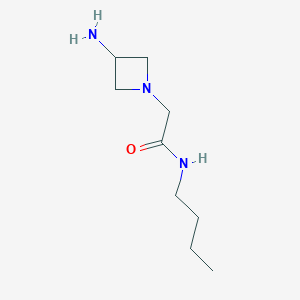

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)